molecular formula C9H10N2O2 B1517250 3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine CAS No. 1039833-44-7

3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine

Cat. No.: B1517250
CAS No.: 1039833-44-7
M. Wt: 178.19 g/mol
InChI Key: CYUVAXXVNMLOKG-UHFFFAOYSA-N
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Description

3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine is a chemical compound characterized by its unique structure, which includes a furan ring, an ethyl group, and an oxazol-5-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine typically involves multiple steps, starting with the formation of the furan ring. One common approach is the reaction of furan-2-carbaldehyde with ethylamine under acidic conditions to form the corresponding imine, followed by cyclization to form the oxazol-5-amine structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals, while its antimicrobial properties may involve disruption of microbial cell membranes.

Comparison with Similar Compounds

3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine can be compared to other similar compounds, such as:

  • Furan-2-ylmethanethiol: Similar furan ring structure but different functional groups.

  • Ethyl 3-furan-2-ylpropionate: Contains a furan ring and an ethyl group but lacks the oxazol-5-amine moiety.

  • (E)-3-(Furan-2-yl)acrylaldehyde: Contains a furan ring and an aldehyde group but lacks the amine functionality.

Properties

IUPAC Name

3-[2-(furan-2-yl)ethyl]-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-9-6-7(11-13-9)3-4-8-2-1-5-12-8/h1-2,5-6H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUVAXXVNMLOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCC2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039833-44-7
Record name 3-[2-(furan-2-yl)ethyl]-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine
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3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine
Reactant of Route 3
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3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine
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3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine
Reactant of Route 5
3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine
Reactant of Route 6
3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine

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